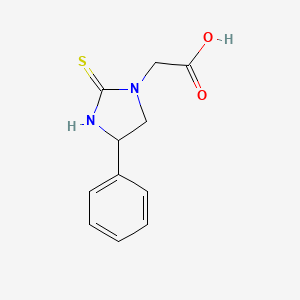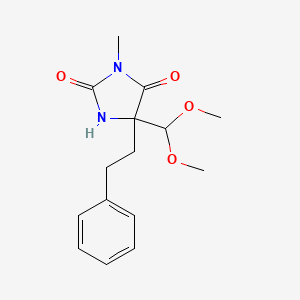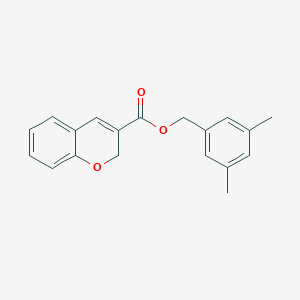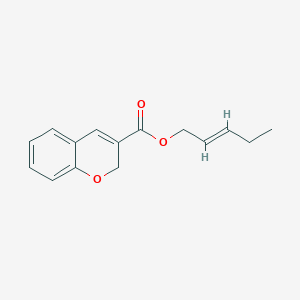![molecular formula C8Br2N2O3S B12933815 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and a thiadiazole ring, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isobenzofuran derivatives followed by cyclization and introduction of the thiadiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and electron transport processes. Its unique structure allows it to interact with various biological molecules, potentially affecting cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the isobenzofuro moiety.
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Contains additional nitro groups, altering its reactivity and applications.
8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): A more complex derivative with additional functional groups.
Uniqueness
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione stands out due to its unique combination of bromine atoms, thiadiazole ring, and isobenzofuro moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Formule moléculaire |
C8Br2N2O3S |
|---|---|
Poids moléculaire |
363.97 g/mol |
Nom IUPAC |
4,8-dibromofuro[3,4-f][2,1,3]benzothiadiazole-5,7-dione |
InChI |
InChI=1S/C8Br2N2O3S/c9-3-1-2(8(14)15-7(1)13)4(10)6-5(3)11-16-12-6 |
Clé InChI |
UQEAXXJFQSKBJR-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C3=NSN=C3C(=C1C(=O)OC2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
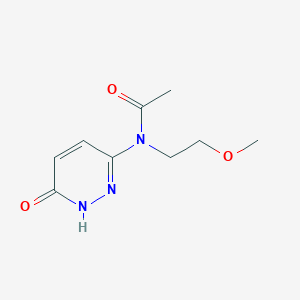
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
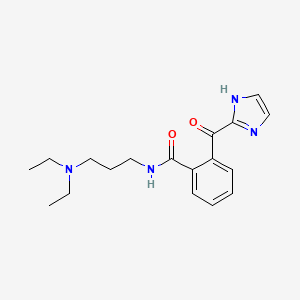
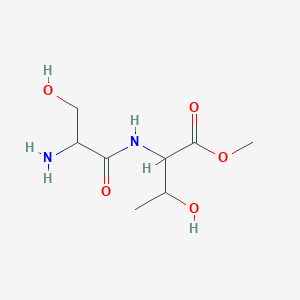
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
